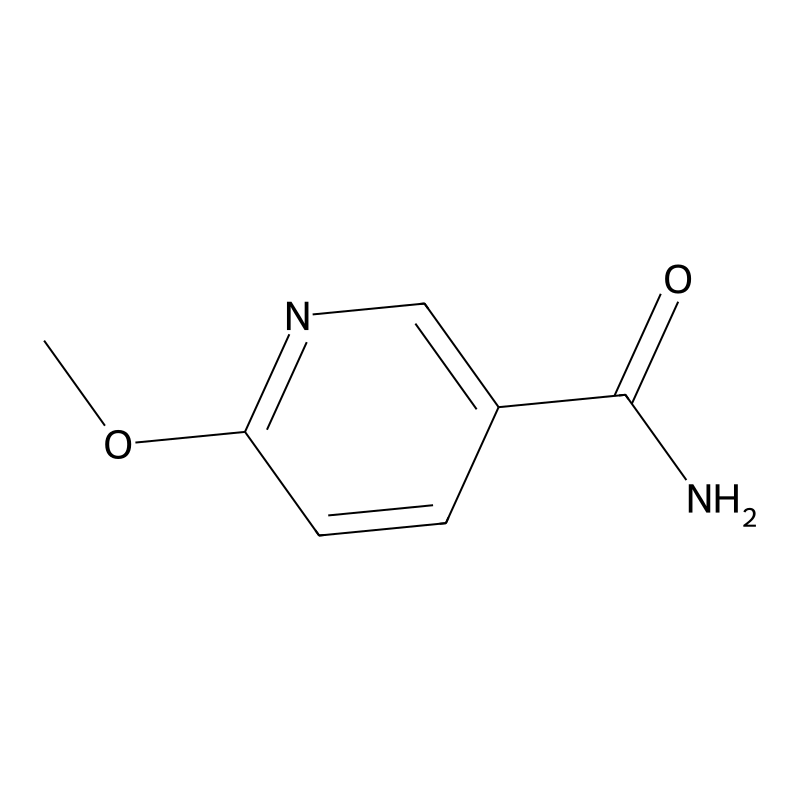

6-Methoxynicotinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

6-Methoxynicotinamide, also known as JBSNF-000088, is a small molecule compound derived from nicotinamide, featuring a methoxy group at the 6-position of the pyridine ring. This compound has garnered attention due to its role as an inhibitor of nicotinamide N-methyltransferase, an enzyme implicated in various metabolic disorders and diseases. By inhibiting this enzyme, 6-methoxynicotinamide alters the metabolism of nicotinamide and its derivatives, potentially influencing physiological and pathological processes.

6-Methoxynicotinamide inhibits NNMT, an enzyme that methylates nicotinamide, converting it to N-methylnicotinamide (MNA) []. MNA accumulation disrupts cellular metabolism. By inhibiting NNMT, 6-Methoxynicotinamide reduces MNA levels, potentially improving insulin sensitivity, glucose regulation, and promoting weight loss in animal models [, ].

The primary reaction involving 6-methoxynicotinamide is its interaction with nicotinamide N-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, resulting in the formation of 1-methyl-nicotinamide and S-adenosyl-L-homocysteine. The presence of 6-methoxynicotinamide inhibits this reaction, leading to decreased levels of 1-methyl-nicotinamide in biological systems .

6-Methoxynicotinamide exhibits significant biological activity primarily through its inhibition of nicotinamide N-methyltransferase. Studies have shown that this compound can reduce levels of 1-methyl-nicotinamide, which has been associated with obesity and type 2 diabetes . Additionally, it has demonstrated potential benefits in enhancing insulin sensitivity and regulating glucose metabolism in preclinical models .

Furthermore, research indicates that 6-methoxynicotinamide may protect against oxidative stress-induced endothelial injury, highlighting its potential therapeutic applications in cardiovascular health .

The synthesis of 6-methoxynicotinamide typically involves the methylation of nicotinamide. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate to facilitate the substitution at the nitrogen atom . This reaction can be optimized by adjusting solvent conditions and reaction times to improve yield and purity.

The primary application of 6-methoxynicotinamide lies in its potential as a therapeutic agent for metabolic disorders. Its ability to inhibit nicotinamide N-methyltransferase positions it as a candidate for further development in treating conditions such as obesity, type 2 diabetes, and possibly other metabolic syndromes . Additionally, its role in protecting against endothelial injury suggests potential applications in cardiovascular medicine.

Interaction studies have confirmed that 6-methoxynicotinamide binds effectively to nicotinamide N-methyltransferase, demonstrating a concentration-dependent inhibition of enzymatic activity . These studies often utilize biochemical assays to assess binding affinity and inhibitory potency, providing insights into its mechanism of action.

Several compounds share structural similarities with 6-methoxynicotinamide, particularly those that also target nicotinamide N-methyltransferase. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Nicotinamide | Pyridine derivative | Substrate for N-methylation | Precursor for NAD+ synthesis |

| 1-Methyl-nicotinamide | Pyridine derivative | Product of N-methylation | Associated with metabolic disorders |

| 5-Amino-1-methylquinoline | Tricyclic structure | NNMT inhibitor | Exhibits anti-inflammatory properties |

| 1-Methyl-2-pyridone-5-carboxamide | Pyridine derivative | Metabolite of nicotinamide | Potential role in renal function |